molecular formula C27H27N5O4S B2585413 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-45-9

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2585413
CAS No.: 866589-45-9
M. Wt: 517.6
InChI Key: IMVNDKLMMLYRHE-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzenesulfonyl group, a diethoxyphenyl group, and a triazoloquinazoline core, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a triazole ring is formed through a dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of functional groups and the triazoloquinazoline core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNDKLMMLYRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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